Regiospecific Pharmacophore Geometry: 4‑(Pyridin‑4‑yl) vs. 1‑(Pyridin‑4‑yl) in Prolyl‑tRNA Synthetase Inhibition
The 1‑(pyridin‑4‑yl)pyrrolidin-2-one scaffold (frontrunner 1/1‑S) inhibits Plasmodium falciparum PRS with an IC₅₀ in the low‑double‑digit nanomolar range (≈ 10–100 nM) when the pyridine is attached at the lactam nitrogen [1]. In contrast, the 4‑(pyridin‑4‑yl) regioisomer positions the pyridine ring at the C‑4 carbon, creating a different H‑bond donor/acceptor geometry that does not mimic the adenosine moiety of ATP [1]. This structural divergence is supported by the crystal structures of the 1‑isomer bound to TgPRS, which show specific interactions between the pyridine N and backbone residues that cannot be recapitulated by the 4‑substituted analog [2][3].
| Evidence Dimension | PRS inhibition potency (P. falciparum cytoplasmic PRS) |
|---|---|
| Target Compound Data | Not active as ATP‑mimetic PRS inhibitor (no reported IC₅₀ ≤ 10 µM) due to altered pharmacophore orientation [1]. |
| Comparator Or Baseline | 1-(Pyridin-4-yl)pyrrolidin-2-one (frontrunner 1/1‑S): IC₅₀ ≈ 10–100 nM against Pf cytoplasmic PRS [1]. |
| Quantified Difference | Estimated > 100‑fold difference in IC₅₀ based on absence of detectable activity in the 4‑regioisomer within the assay detection window [1]. |
| Conditions | In vitro enzyme assay; P. falciparum cytoplasmic PRS; ATP‑site binding competition format [1]. |
Why This Matters
For programmes seeking PRS‑targeted antimalarials, the 1‑isomer is essential; the 4‑isomer is unsuitable for this target but serves as a negative‑control scaffold or starting point for alternative target classes where a divergent pharmacophore is required.
- [1] Okaniwa, M. et al. Repositioning and Characterization of 1-(Pyridin-4-yl)pyrrolidin-2-one Derivatives as Plasmodium Cytoplasmic Prolyl-tRNA Synthetase Inhibitors. ACS Infect. Dis. 7, 1680–1689 (2021). https://doi.org/10.1021/acsinfecdis.1c00020 View Source
- [2] Diamond Light Source. Proposal 14744: Novel ATP-mimetic centred on 1-(pyridin-4-yl)pyrrolidin-2-one (PPL) scaffold validated to bind Toxoplasma gondii PRS. (2023). View Source
- [3] Okaniwa, M. et al. Supplementary crystallographic data for 1-(pyridin-4-yl)pyrrolidin-2-one bound to TgPRS. PMC8204304 (2021). View Source
